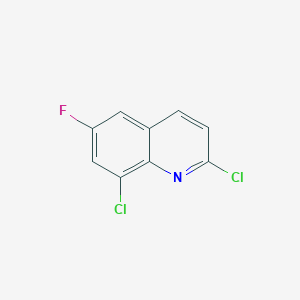

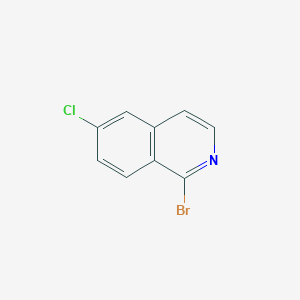

2,8-Dichloro-6-fluoroquinoline

説明

2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of 2,8-Dichloro-6-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular formula of 2,8-Dichloro-6-fluoroquinoline is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .Chemical Reactions Analysis

The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .科学的研究の応用

Synthesis of Fluorinated Quinolines

2,8-Dichloro-6-fluoroquinoline: is a valuable precursor in the synthesis of various fluorinated quinolines. These compounds are synthesized through methods like cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The incorporation of fluorine atoms into quinoline structures is known to enhance biological activity and provide unique chemical properties.

Antibacterial Agents

Fluorinated quinolines, including derivatives of 2,8-Dichloro-6-fluoroquinoline , have been studied for their antibacterial properties. They are particularly effective against bacteria by inhibiting bacterial DNA-gyrase, which is crucial for bacterial reproduction . This makes them potent candidates for developing new antibacterial drugs.

Antimalarial Activity

The quinoline ring system has been traditionally used in antimalarial drugs. The introduction of fluorine atoms into the quinoline structure, as can be achieved with 2,8-Dichloro-6-fluoroquinoline , has led to the development of more effective antimalarial agents .

Enzyme Inhibition

Many synthetic quinolines, which can be derived from 2,8-Dichloro-6-fluoroquinoline , act as enzyme inhibitors. They have shown potential in treating diseases by targeting specific enzymes involved in disease pathways .

Agricultural Applications

Some fluorinated quinolines derived from 2,8-Dichloro-6-fluoroquinoline have found applications in agriculture. They are used for their pesticidal properties, providing a chemical defense against various pests .

Material Science

In material science, 2,8-Dichloro-6-fluoroquinoline derivatives are explored for their potential use in creating liquid crystals and other materials that require specific electronic and structural properties .

Organic Synthesis

2,8-Dichloro-6-fluoroquinoline: is used in organic synthesis as a versatile reagent. It can participate in various organic transformations, including the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Development of Fluoroquinolone Drugs

The compound is also instrumental in the development of fluoroquinolone drugs, which are a class of antibacterial agents with a broad spectrum of activity. These drugs are known for their high level of antibacterial activity and wide spectrum, surpassing many antibiotics .

作用機序

Target of Action

The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

2,8-Dichloro-6-fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by 2,8-Dichloro-6-fluoroquinoline are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 2,8-Dichloro-6-fluoroquinoline are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .

Result of Action

The result of 2,8-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .

Action Environment

The action of 2,8-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .

特性

IUPAC Name |

2,8-dichloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAVBPLAMYQBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-6-fluoroquinoline | |

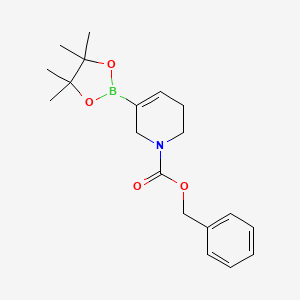

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)

![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)

![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)